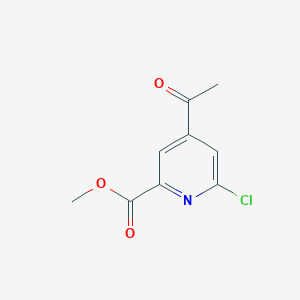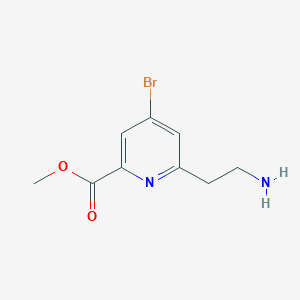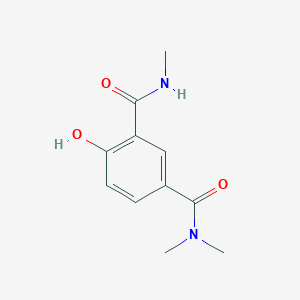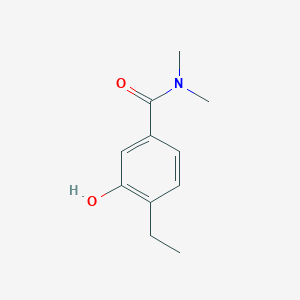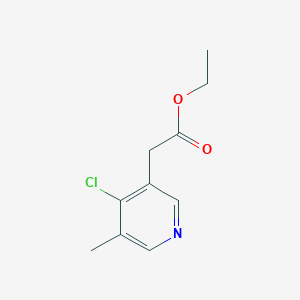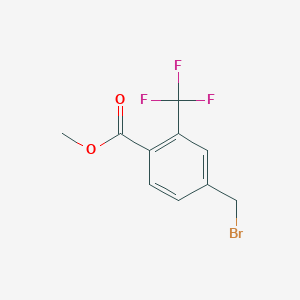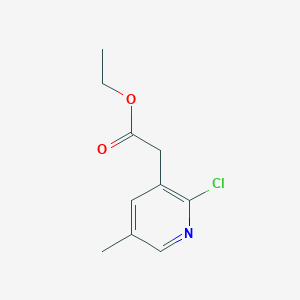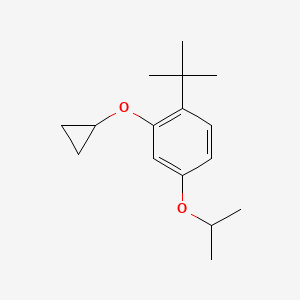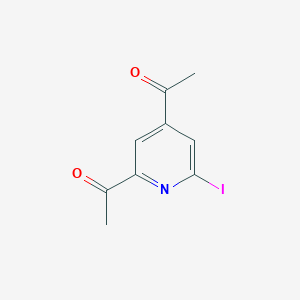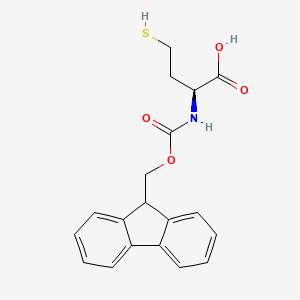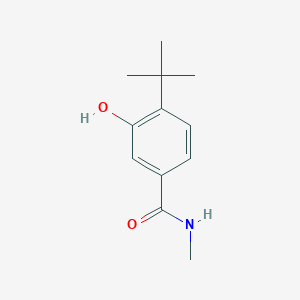
4-Tert-butyl-3-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-3-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butyl-3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the desired benzamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-3-oxo-N-methylbenzamide.
Reduction: Formation of 4-tert-butyl-3-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-3-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butyl-3-hydroxybenzoic acid: Similar structure but lacks the N-methylamide group.
N-tert-butyl-3-hydroxy-4-methylbenzamide: Similar structure with a different substitution pattern.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains similar functional groups but with different positions and additional substituents.
Uniqueness
4-Tert-butyl-3-hydroxy-N-methylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the hydroxy and N-methylamide groups offer opportunities for hydrogen bonding and other interactions.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-tert-butyl-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)14)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
InChI-Schlüssel |
CVNPVZCQNCTLNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


